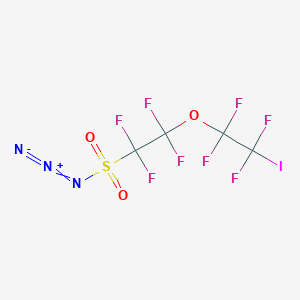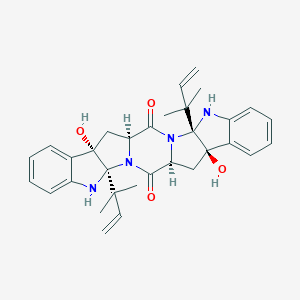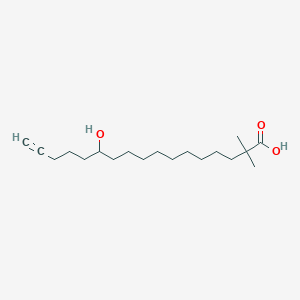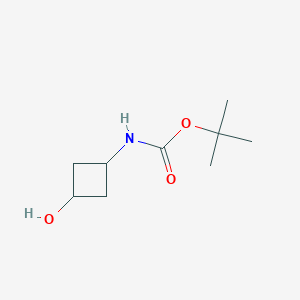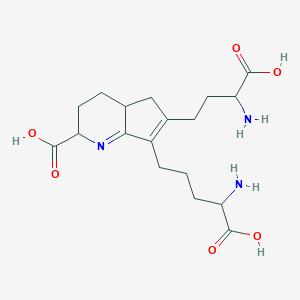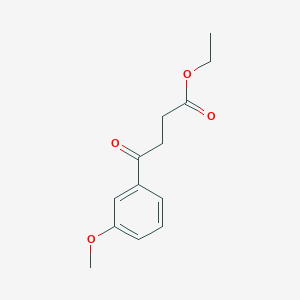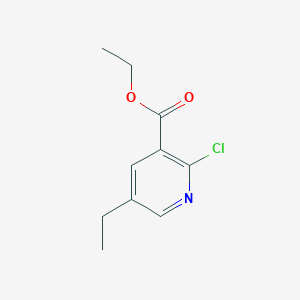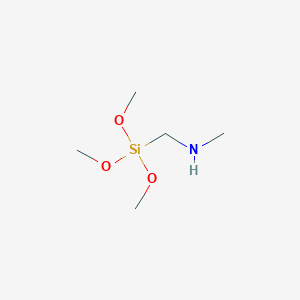
N-Methyl-1-(trimethoxysilyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(trimethoxysilyl)methanamine: is an organosilane derivative with the molecular formula C5H15NO3Si and a molecular weight of 165.26 g/mol . This compound is primarily used as an external additive in color toners. It is characterized by its ability to form strong bonds with various substrates, making it valuable in a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(trimethoxysilyl)methanamine typically involves the reaction of N-methylmethanamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-1-(trimethoxysilyl)methanamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form and .
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Other silanes or silanols.
Substitution: Various nucleophiles, such as amines or alcohols.
Major Products Formed:
Hydrolysis: N-methylmethanamine and trimethoxysilane.
Condensation: Siloxane polymers.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
N-Methyl-1-(trimethoxysilyl)methanamine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a coupling agent to improve the adhesion between organic and inorganic materials.
- Employed in the synthesis of hybrid materials and composites .
Biology:
- Utilized in the modification of surfaces for biological assays and diagnostics.
- Acts as a linker molecule in the immobilization of biomolecules on various substrates .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored as a component in the development of biocompatible coatings for medical devices .
Industry:
Mécanisme D'action
The mechanism of action of N-Methyl-1-(trimethoxysilyl)methanamine involves its ability to form strong covalent bonds with various substrates. The compound’s methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparaison Avec Des Composés Similaires
- N-Methyl-1-(triethoxysilyl)methanamine
- N-Methyl-1-(trimethoxysilyl)ethanamine
- N-Methyl-1-(trimethoxysilyl)propanamine
Comparison: N-Methyl-1-(trimethoxysilyl)methanamine is unique due to its specific combination of a methyl group and three methoxy groups attached to a silicon atom. This structure provides it with distinct reactivity and bonding capabilities compared to other similar compounds. For instance, N-Methyl-1-(triethoxysilyl)methanamine has ethoxy groups instead of methoxy groups, which can affect its hydrolysis rate and the properties of the resulting siloxane bonds .
Propriétés
IUPAC Name |
N-methyl-1-trimethoxysilylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO3Si/c1-6-5-10(7-2,8-3)9-4/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYRKPJYLHHZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC[Si](OC)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565854 |
Source


|
| Record name | N-Methyl-1-(trimethoxysilyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123271-16-9 |
Source


|
| Record name | N-Methyl-1-(trimethoxysilyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
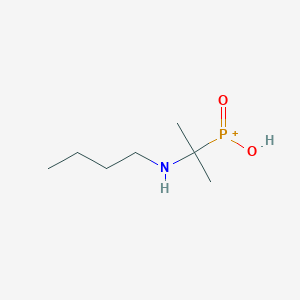
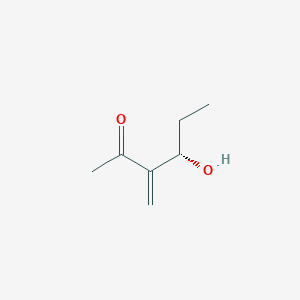
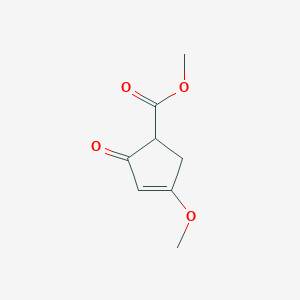
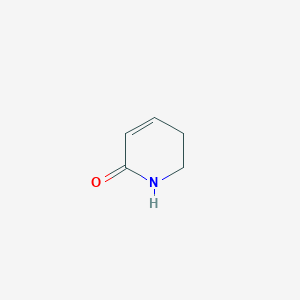
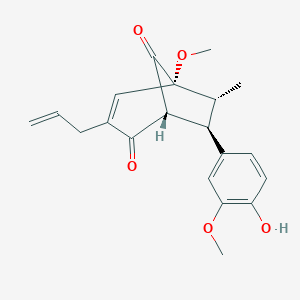
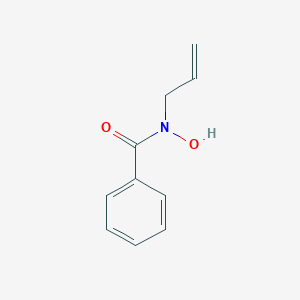
![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
